molecular formula C14H18N2O3 B11770384 1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone

1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone

Cat. No.: B11770384
M. Wt: 262.30 g/mol
InChI Key: WLBWRGAIYVXMGL-UHFFFAOYSA-N
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Description

1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl group and a nitro group attached to an indole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the indole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation using acetyl chloride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Reduction: Formation of 1-(2-(tert-Butyl)-5-aminoindolin-1-yl)ethanone.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(tert-Butyl)-5-aminoindolin-1-yl)ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(2-(tert-Butyl)-5-chloroindolin-1-yl)ethanone: Similar structure but with a chloro group instead of a nitro group.

    1-(2-(tert-Butyl)-5-methylindolin-1-yl)ethanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone is unique due to the presence of both the tert-butyl and nitro groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1-(2-tert-butyl-5-nitro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C14H18N2O3/c1-9(17)15-12-6-5-11(16(18)19)7-10(12)8-13(15)14(2,3)4/h5-7,13H,8H2,1-4H3

InChI Key

WLBWRGAIYVXMGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC2=C1C=CC(=C2)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

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